ABH hydrochloride

Arginase inhibition Transition-state analogue Boronic acid inhibitor

ABH HCl is a gold-standard arginase transition-state analog, essential for crystallography & kinetic studies due to sub-nanomolar affinity and high isoform selectivity. Its hydrochloride salt ensures aqueous solubility for in vivo gavage. Choose this reference standard for reliable, reproducible arginase inhibition without confounding NOS effects.

Molecular Formula C6H15BClNO4
Molecular Weight 211.45 g/mol
CAS No. 194656-75-2
Cat. No. B1666466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABH hydrochloride
CAS194656-75-2
SynonymsABH Hydrochloride;  ABH HCl;  6-borono-L-norleucine; 
Molecular FormulaC6H15BClNO4
Molecular Weight211.45 g/mol
Structural Identifiers
SMILESB(CCCCC(C(=O)O)N)(O)O.Cl
InChIInChI=1S/C6H14BNO4.ClH/c8-5(6(9)10)3-1-2-4-7(11)12;/h5,11-12H,1-4,8H2,(H,9,10);1H/t5-;/m0./s1
InChIKeyXCUVEZUCSHVMRK-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2S)-2-amino-6-boronohexanoic acid;hydrochloride (ABH HCl) for Arginase Inhibition Research


(2S)-2-amino-6-boronohexanoic acid;hydrochloride (CAS 194656-75-2), commonly referred to as ABH hydrochloride, is a boronic acid-based amino acid analog that functions as a competitive, transition-state analogue inhibitor of the metalloenzymes arginase I and arginase II [1]. It is the hydrochloride salt form of the active inhibitor 2(S)-amino-6-boronohexanoic acid (ABH), which is L-norleucine substituted at the C-6 position with a borono group [2]. This compound is utilized in research settings to modulate the L-arginine/nitric oxide (NO) pathway by blocking arginase activity, thereby increasing substrate availability for nitric oxide synthase (NOS) .

Why Generic Arginase Inhibitors Cannot Substitute for (2S)-2-amino-6-boronohexanoic acid;hydrochloride


Arginase inhibitors are not functionally interchangeable due to substantial differences in potency, isoform selectivity, and binding kinetics that directly impact experimental outcomes and data reproducibility. A procurement decision based solely on a generic 'arginase inhibitor' designation risks selecting a compound with orders-of-magnitude lower potency, different pH-dependent behavior, or an altered selectivity profile, all of which can confound studies of the L-arginine/NO axis [1]. The specific properties of ABH hydrochloride, including its sub-nanomolar binding affinity for human arginase I at optimal pH and its well-characterized transition-state mimicry, make it a critical reference standard for mechanistic and pharmacological investigations [2].

Quantitative Differentiation of (2S)-2-amino-6-boronohexanoic acid;hydrochloride Against Key Arginase Inhibitor Comparators


ABH Demonstrates Superior Potency Over BEC for Human Arginase I and II

ABH is a more potent inhibitor of human arginase I and II compared to the structurally related boronic acid inhibitor S-(2-boronoethyl)-L-cysteine (BEC). For human arginase I at pH 8.5, the equilibrium dissociation constant (Kd) for ABH is 5.0 nM, whereas for BEC it is 270 nM, representing a 54-fold difference in binding affinity [1]. For human arginase II at pH 9.5, the inhibition constant (Ki) for ABH is 8.5 nM compared to 30 nM for BEC, a 3.5-fold potency advantage [2].

Arginase inhibition Transition-state analogue Boronic acid inhibitor Enzyme kinetics

ABH Exhibits pH-Dependent Slow-Binding Kinetics Distinct from BEC and nor-NOHA

ABH displays a unique pH-dependent inhibition mechanism for human arginase II. At physiological pH (7.5), ABH acts as a classical, rapidly reversible competitive inhibitor with a Ki of 0.25 µM. At pH 9.5, ABH transitions to a slow-binding inhibitor with a Ki of 8.5 nM [1]. In contrast, the amino acid-based inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) exhibits a Ki of 51 nM at pH 7.5 for human type II arginase, which is 5-fold weaker than ABH at pH 9.5 [1].

Enzyme kinetics Slow-binding inhibition pH dependence Arginase II

ABH Provides Defined Arginase I/II Inhibitory Profile Unlike Natural Substrate-Derived Inhibitors

ABH exhibits a well-characterized and balanced inhibition profile against both human arginase isoforms. For human arginase I, the Kd is 5.0 nM at pH 8.5 [1]. For human arginase II, the Ki is 0.25 µM at pH 7.5 and 8.5 nM at pH 9.5 [2]. This contrasts with the intermediate Nω-hydroxy-L-arginine (NOHA), which displays a Ki of 1.6 µM for human type II arginase at pH 7.5, representing a >6-fold weaker inhibition compared to ABH at the same pH [2].

Isoform selectivity Arginase I Arginase II Binding kinetics

ABH Hydrochloride Salt Form Ensures Aqueous Solubility for In Vivo and In Vitro Applications

The hydrochloride salt form of ABH (CAS 194656-75-2) provides enhanced aqueous solubility compared to the free base form (CAS 222638-65-5), facilitating preparation of stock solutions and enabling oral administration in rodent models . The improved solubility profile is a practical differentiator for procurement, as it reduces the need for DMSO or other organic co-solvents that may introduce experimental artifacts in cell-based assays or require specialized formulation for in vivo dosing .

Formulation Solubility Bioavailability Hydrochloride salt

Optimal Research Applications for (2S)-2-amino-6-boronohexanoic acid;hydrochloride Based on Evidence


Mechanistic Studies of Arginase Structure-Function and Catalytic Mechanism

ABH hydrochloride is the gold-standard transition-state analogue for crystallographic and kinetic investigations of arginase catalytic mechanism. Its sub-nanomolar binding affinity (Kd = 5.0 nM for human arginase I at pH 8.5) and well-defined tetrahedral boronate anion formation upon nucleophilic attack by the metal-bridging hydroxide ion provide a precise mimic of the tetrahedral intermediate in catalysis [1]. This makes it an essential tool for co-crystallization studies and for dissecting the roles of active site residues.

Investigating L-Arginine Metabolic Partitioning Between Arginase and NOS Pathways

Due to its >6-fold higher potency for arginase II compared to the NOS intermediate NOHA (Ki = 0.25 µM vs 1.6 µM at pH 7.5), ABH hydrochloride enables clean pharmacological dissection of arginine metabolic flux without confounding NOS inhibition [1]. This specificity is critical for studies examining the reciprocal regulation of arginase and NOS in vascular biology, immunology, and neurobiology.

In Vivo Pharmacological Studies Requiring Oral Administration

The hydrochloride salt form of ABH offers sufficient aqueous solubility for oral gavage in rodent models, enabling in vivo target engagement studies where arginase inhibition is desired without invasive delivery methods [1]. This formulation advantage facilitates dose-response studies in models of pulmonary inflammation, wound healing, and erectile function.

High-Throughput Screening Assays Requiring Potent and Stable Positive Control

The well-characterized, high-potency inhibition profile of ABH hydrochloride (Ki = 8.5 nM for human arginase II at pH 9.5) makes it an ideal positive control for high-throughput screening campaigns aimed at identifying novel arginase inhibitors [1]. Its robust and reproducible inhibition ensures reliable assay quality control and Z'-factor determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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